REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[C:11]2[O:16][CH2:17][O:18][C:10]=12)C1C=CC=CC=1>O1CCCC1.[Pd]>[CH2:17]1[O:16][C:11]2[C:12](=[O:15])[CH:13]=[CH:14][C:9](=[O:8])[C:10]=2[O:18]1
|
Name
|
4-benzyloxy-2,3-methylenedioxyphenol
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C2C(=C(C=C1)O)OCO2
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
After 5 minutes the reaction was quenched with water
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the
|
Type
|
EXTRACTION
|
Details
|
organic extract
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C(C=CC(C2O1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |